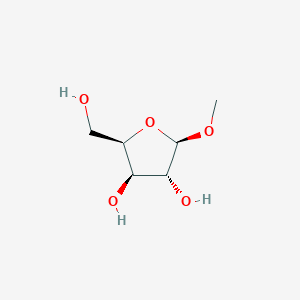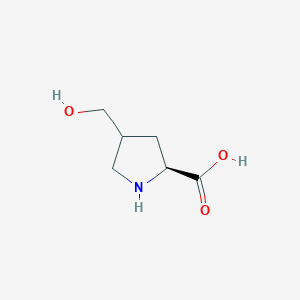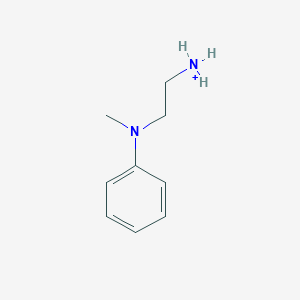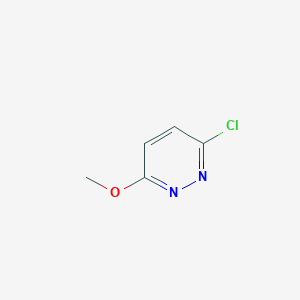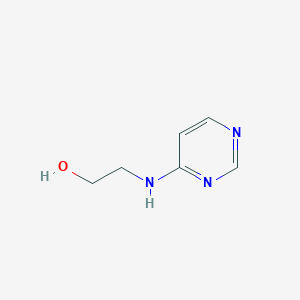
2-(Pyrimidin-4-ylamino)ethanol
Übersicht
Beschreibung
2-(Pyrimidin-4-ylamino)ethanol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The compound of interest, 2-(pyrimidin-4-ylamino)ethanol, features an amino group attached to the fourth position of the pyrimidine ring and an ethanol group at the second position.
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored in various studies. For instance, a method for synthesizing 2-(N-alkylamino)pyrimidines has been reported using a ruthenium complex catalyzed tandem multicomponent synthesis from guanidine salt and alcohols . This process involves dehydrogenation of alcohols, followed by C-C and C-N coupling, which could potentially be adapted for the synthesis of 2-(pyrimidin-4-ylamino)ethanol.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their properties and reactivity. For example, the structure of a related compound, 3,3′-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate, features a benzofuro[3,2-d]pyrimidine moiety that is nearly planar and forms a dihedral angle with a central benzene ring . This structural information can be useful in understanding the conformation and potential reactivity of 2-(pyrimidin-4-ylamino)ethanol.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally . This indicates that pyrimidine derivatives can be reactive under certain conditions and can be used in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. For example, the synthesis and antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showed that the compound had significant antimicrobial activity, indicating that the introduction of an oxadiazole nucleus can enhance biological activity . This suggests that the physical and chemical properties of 2-(pyrimidin-4-ylamino)ethanol could also be influenced by the presence of functional groups and substituents.
Wissenschaftliche Forschungsanwendungen
Halide Ion Mediated Aldehyde-Amine Condensation
Suranjana Purkait et al. (2016) explored the reactions of pyridine-2-carbaldehyde with aminoalcohols in the presence of CdIIX2, leading to the formation of complexes with both Schiff-bases and cyclized ligands. The study highlighted the influence of halide ligands on the reactivity of Schiff-base ligands and the formation of cyclized ligands, providing insights into the versatility of 2-(pyrimidin-4-ylamino)ethanol derivatives in coordination chemistry Purkait et al., 2016.
Synthesis and Characterization of Tetrazole Derivatives
S. A. Alsahib et al. (2021) synthesized a series of heterocyclic compounds, including tetrazole derivatives and 2,3-dihydroquinozoline-4-one derivatives, from 2-(pyrimidin-2-ylamino)acetohydrazide. These compounds demonstrated good inhibitory efficacy against antibiotic-resistant bacteria, highlighting their potential in developing new antimicrobial agents Alsahib & Dhedan, 2021.
Antimicrobial Activity of Pyrimidine Derivatives
J. Salimon et al. (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide and evaluated its antimicrobial activity. The compound showed significant antimicrobial activity, suggesting the potential of 2-(pyrimidin-4-ylamino)ethanol derivatives in antimicrobial drug development Salimon, Salih, & Hussien, 2011.
Ligand- and Structure-based Pharmacophore Modeling
A. Hussain and C. Verma (2019) conducted ligand- and structure-based pharmacophore modeling, identifying 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a potential anticancer agent targeting CDK9/cyclin T1 kinase. This study exemplifies the application of 2-(pyrimidin-4-ylamino)ethanol derivatives in targeted cancer therapy Hussain & Verma, 2019.
Synthesis of Pyrimidine-Azitidinone Analogues
M. Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues with potential antioxidant, antimicrobial, and antitubercular activities. This research demonstrates the broad spectrum of biological activities that 2-(pyrimidin-4-ylamino)ethanol derivatives can exhibit, further underscoring their significance in medicinal chemistry Chandrashekaraiah et al., 2014.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(pyrimidin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-4-3-8-6-1-2-7-5-9-6/h1-2,5,10H,3-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEXXPZCSMYNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307815 | |
| Record name | 2-(4-Pyrimidinylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-ylamino)ethanol | |
CAS RN |
1640-87-5 | |
| Record name | 2-(4-Pyrimidinylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyrimidinylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)






